N-(4-ethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-ethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a sulfanyl acetamide side chain. Its core structure consists of a bicyclic thieno-pyrimidinone scaffold substituted with a 2-methoxyphenyl group at position 3 and a 4-ethylphenylacetamide moiety linked via a sulfur atom at position 2. This compound is structurally analogous to several pharmacologically relevant derivatives, which often exhibit diverse biological activities due to their ability to modulate enzyme targets or receptor interactions .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-3-15-8-10-16(11-9-15)24-20(27)14-31-23-25-17-12-13-30-21(17)22(28)26(23)18-6-4-5-7-19(18)29-2/h4-11H,3,12-14H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIMKXWMKZLGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethylphenylamine, 2-methoxybenzaldehyde, and thiourea. The key steps may involve:
Condensation Reaction: The initial step involves the condensation of 4-ethylphenylamine with 2-methoxybenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with thiourea to form the thienopyrimidine core.
Acylation: The final step involves the acylation of the thienopyrimidine core with chloroacetic acid to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that thienopyrimidine derivatives, including N-(4-ethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound inhibits cell proliferation in breast and lung cancer models by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis .
Biological Research
Enzyme Inhibition Studies
this compound has been utilized to study enzyme inhibition mechanisms. It selectively inhibits certain kinases involved in cancer signaling pathways, making it a valuable tool for understanding cancer biology .
Receptor Binding Studies
The compound's interaction with specific receptors has been investigated to assess its potential as a therapeutic agent. Binding affinity assays indicate that it may act as a modulator for certain G-protein coupled receptors (GPCRs), which are critical in various physiological processes .
Synthesis and Material Science
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic compounds. Its unique structure allows chemists to modify functional groups for desired properties in new materials .
Case Study 1: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest at G1 phase |
Case Study 2: Antimicrobial Effectiveness
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The thieno[3,2-d]pyrimidinone core is a common feature among analogs, but substituents on the core and acetamide side chain significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group in ’s compound enhances lipophilicity (logP ~3.5 estimated) compared to the target’s methoxy group (logP ~2.8). The 4-butylphenyl substituent in further increases hydrophobicity .
- Solubility : Electron-withdrawing groups (e.g., Cl in Compound 5.6) may reduce aqueous solubility compared to electron-donating substituents (e.g., methoxy in the target) .
Structural Characterization and Crystallography
Crystallographic data for analogs (e.g., ’s pyrimidin-sulfanyl acetamide) were resolved using SHELX software, a standard for small-molecule refinement . The target compound’s structure would likely be confirmed via similar methods, leveraging X-ray diffraction and NMR spectroscopy (e.g., ¹H-NMR signals for acetamide NH ~10.10 ppm, as seen in Compound 5.6) .
Biological Activity
N-(4-ethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C29H26N4O3S
- Molecular Weight : 510.6067
- CAS Number : 2034485-74-8
The compound features a thienopyrimidine core which is known for various biological activities. It includes functional groups that may contribute to its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with thienopyrimidine structures exhibit significant anticancer properties. For instance:
- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation and survival.
- Case Study : A study demonstrated that derivatives of thienopyrimidines showed IC50 values ranging from 1 to 10 µM against various cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Activity
Thienopyrimidine derivatives have been evaluated for their antimicrobial effects:
- Mechanism : These compounds disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
- Case Study : In vitro studies reported that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) as low as 5 µg/mL .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties:
- Mechanism : It is hypothesized to inhibit the production of pro-inflammatory cytokines and modulate immune responses.
- Research Findings : In vitro assays have shown a reduction in TNF-alpha levels when treated with thienopyrimidine derivatives .
Pharmacological Profile
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology :
- Core Formation : Begin with synthesizing the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiophene derivatives with urea or thiourea under reflux conditions (polar solvents like DMF or ethanol, 80–100°C) .
- Sulfanyl Acetamide Introduction : Use nucleophilic substitution to attach the sulfanyl-acetamide moiety. Triethylamine is often employed as a catalyst in anhydrous dichloromethane or toluene .
- Optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and HPLC for purity. Adjust pH to 7–8 to prevent side reactions .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodology :
- NMR : Record ¹H and ¹³C NMR in deuterated DMSO or CDCl₃. Key peaks include aromatic protons (δ 6.5–8.0 ppm) and acetamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight ([M+H]⁺ expected within ±2 Da of theoretical value) .
- IR Spectroscopy : Identify sulfanyl (C-S stretch, ~600–700 cm⁻¹) and carbonyl groups (C=O, ~1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
- Methodology :
- Refinement Software : Use SHELXL for least-squares refinement. Address twinning or disorder by partitioning occupancy or applying restraints .
- Validation : Cross-validate with PLATON to check for missed symmetry or hydrogen-bonding networks. Compare with analogous structures (e.g., N-(4-chlorophenyl) derivatives) .
- Data Collection : Employ multi-scan absorption correction (e.g., SADABS) to mitigate crystal decay during X-ray exposure .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- Methodology :
- SAR Studies : Modify substituents on the phenyl (e.g., 2-methoxy → 3,5-dimethyl) or thieno-pyrimidine rings. Synthesize analogs via Suzuki coupling or alkylation .
- Biological Screening : Test derivatives against kinase enzymes (e.g., EGFR) using fluorescence polarization assays. Prioritize compounds with IC₅₀ < 1 µM .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to target proteins like COX-2 or tubulin .
Q. How can contradictory biological activity data between in vitro and in vivo models be analyzed?
- Methodology :
- Metabolic Stability : Assess liver microsome stability (e.g., rat hepatocytes) to identify rapid degradation pathways .
- Pharmacokinetics (PK) : Measure bioavailability via LC-MS/MS after oral administration. Optimize formulations using PEGylation or liposomal encapsulation .
- Target Engagement : Use Western blotting to verify downstream protein modulation (e.g., p-AKT suppression) in tumor xenografts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
